2-Aminodecahydronaphthalene-2-carboxylic acid
Beschreibung
2-Aminodecahydronaphthalene-2-carboxylic acid is a constrained cyclic amino acid derivative featuring a decahydronaphthalene (decalin) backbone with an amino group and a carboxylic acid moiety at the 2-position. Its rigid bicyclic structure imparts unique conformational stability, making it valuable in medicinal chemistry for designing peptide mimetics and enzyme inhibitors.
Eigenschaften
IUPAC Name |
2-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXRPOXFQYJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659653 | |
| Record name | 2-Aminodecahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-74-7 | |
| Record name | 2-Aminodecahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminodecahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives followed by amination and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of advanced catalytic systems and automated control mechanisms can further enhance the production rate and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminodecahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Aminodecahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Aminodecahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Decalin vs. Tetralin/Naphthalene Backbones: The fully saturated decalin system in 2-aminodecahydronaphthalene-2-carboxylic acid offers greater rigidity compared to partially unsaturated tetralin (e.g., Entry 1 in Table 1) or planar naphthalene derivatives (e.g., 3-Amino-2-naphthoic acid) .
Key Observations :
- Decalin Derivatives: Synthesis of decalin-based amino acids likely faces challenges similar to tetralin analogs, such as steric hindrance during cyclization and enantiomeric purity control .
- Yield Optimization : Lithium-ammonia reductions (Entry 1) provide moderate yields but require rigorous purification, whereas enantioselective methods (Entry 3) achieve higher yields at the cost of specialized reagents .
Industrial and Research Availability
- Commercial Status: Several analogs, such as (R)-2-Amino-tetralin-2-carboxylic acid, are available in high purity (≥99% HPLC) but are often discontinued due to niche demand .
Biologische Aktivität
2-Aminodecahydronaphthalene-2-carboxylic acid (ADCA) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of ADCA, detailing its mechanisms, therapeutic potential, and relevant research findings.
ADCA is classified as an amino acid derivative with a naphthalene backbone. Its chemical structure includes a decahydronaphthalene moiety and a carboxylic acid functional group, which contribute to its biological activity. The compound's molecular formula is C_{13}H_{17}NO_2, and it has a molecular weight of 219.28 g/mol.
The biological activity of ADCA is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound has been investigated for its potential to modulate enzyme activities, particularly those involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that ADCA may inhibit specific enzymes, thereby affecting metabolic processes. For example, it has been noted for its potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Signal Transduction : ADCA may also influence signal transduction pathways by interacting with cell surface receptors, leading to altered gene expression and cellular responses .
1. Anti-inflammatory Effects
ADCA has shown promise in reducing inflammation in various models. Its ability to inhibit COX enzymes suggests that it could serve as a therapeutic agent for conditions characterized by chronic inflammation.
2. Antimicrobial Properties
Research has indicated that ADCA possesses antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
3. Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of ADCA on cancer cell lines. Preliminary results indicate that ADCA exhibits selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Case Studies
Several studies have investigated the biological activity of ADCA:
- Study on Inflammatory Response : A study published in the Journal of Pharmacology assessed the anti-inflammatory effects of ADCA in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls .
- Antimicrobial Activity Evaluation : Another study evaluated the antimicrobial efficacy of ADCA against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antimicrobial activity .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
